molecular formula C13H18N2O B5317568 N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B5317568
M. Wt: 218.29 g/mol
InChI Key: UWQOYLMWHTVYBH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C13H18N2O It is characterized by a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)pyrrolidine-2-carboxamide
  • N-(3,4-dimethylphenyl)pyrrolidine-3-carboxamide
  • N-(3,4-dimethylphenyl)pyrrolidine-4-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-6-12(9-11(10)2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQOYLMWHTVYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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